4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
The compound 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic molecule that combines several unique structural elements. It features an isoquinolinone core, a thiazole ring, and a butanamide chain, suggesting diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Isoquinolinone Core: : Often synthesized via a cyclization reaction of appropriate ortho-substituted aromatic amines or via a Pictet-Spengler reaction.
Introduction of the Thiazole Ring: : This can be achieved by reacting the isoquinolinone core with thioamides or other thiazole precursors under conditions that favor cyclization.
Butanamide Chain Attachment:
Industrial Production Methods
Industrial production would scale up these reactions using batch or continuous flow reactors to optimize yields and reduce by-products. Careful monitoring of reaction conditions such as temperature, pH, and reaction time is essential.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : The thiazole ring and isoquinolinone core can be oxidized under strong oxidizing conditions like potassium permanganate or hydrogen peroxide.
Reduction: : Selective reduction of the carbonyl groups in the isoquinolinone core can be achieved using reducing agents like sodium borohydride.
Substitution: : Halogenation, nitration, and sulfonation can modify the aromatic rings, leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: : Yields oxidized derivatives such as sulfoxides or N-oxides.
Reduction: : Produces reduced forms like alcohols or amines.
Substitution: : Forms halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
The compound is used extensively in scientific research for:
Chemistry: : Studying reaction mechanisms, exploring new synthetic methods.
Biology: : Investigating its interaction with proteins and other biomolecules.
Medicine: : Potential therapeutic agent for various diseases due to its unique structural features.
Industry: : Intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves binding to specific molecular targets such as enzymes or receptors. The isoquinolinone core may interact with nucleotide-binding sites, while the thiazole ring can form π-π interactions with aromatic amino acids, altering the function of the target protein and modulating biological pathways.
Comparison with Similar Compounds
Compared to similar compounds, this molecule stands out due to its unique combination of structural elements:
Similar Compounds: : Isoquinoline derivatives, thiazole-based molecules, other butanamides.
Uniqueness: : The integration of isoquinolinone, thiazole, and butanamide in a single molecule provides a versatile scaffold for chemical modifications and biological activity profiling.
This intricate design allows it to serve as a useful tool in various scientific fields, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S/c29-21(27-25-26-20(15-32-25)16-7-2-1-3-8-16)13-6-14-28-23(30)18-11-4-9-17-10-5-12-19(22(17)18)24(28)31/h1-5,7-12,15H,6,13-14H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDCOVZHVBTXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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